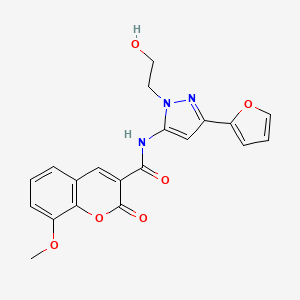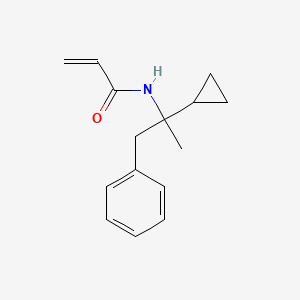
N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamide, also known as CPP or CPPene, is a compound that has been extensively studied in the scientific community for its potential therapeutic applications. CPPene belongs to the class of compounds known as enamine derivatives, which have been shown to have a wide range of biological activities. In
Mechanism of Action
The mechanism of action of N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamideene is not fully understood, but it is believed to work by inhibiting the activity of an enzyme called ribonucleotide reductase. This enzyme is essential for DNA synthesis and repair, and its inhibition can lead to cell death. N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamideene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamideene has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamideene has been shown to have anti-inflammatory and anti-viral effects. It has also been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamideene is that it has been extensively studied, and its synthesis method has been optimized to produce high yields of pure compound. However, one limitation is that N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamideene is a relatively complex compound, and its synthesis requires specialized equipment and expertise. Additionally, N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamideene is not very water-soluble, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamideene. One area of interest is in the development of new combination therapies for cancer. N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamideene has been shown to enhance the effectiveness of chemotherapy drugs, and further research could lead to the development of new combination therapies that are more effective and have fewer side effects. Another area of interest is in the development of new synthetic methods for N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamideene that are more efficient and environmentally friendly. Finally, there is interest in exploring the potential therapeutic applications of N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamideene in other areas, such as infectious diseases and inflammation.
Synthesis Methods
N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamideene can be synthesized by the reaction of cyclopropyl ketone with phenylacetaldehyde in the presence of a base. The resulting enamine is then reacted with acryloyl chloride to form N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamideene. This synthesis method has been optimized to produce high yields of N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamideene with good purity.
Scientific Research Applications
N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamideene has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of cancer. Studies have shown that N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamideene can inhibit the growth of a wide range of cancer cells, including breast, lung, prostate, and colon cancer cells. N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamideene has also been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-(2-cyclopropyl-1-phenylpropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-14(17)16-15(2,13-9-10-13)11-12-7-5-4-6-8-12/h3-8,13H,1,9-11H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGHBSLOWOXZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2CC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyclopropyl-1-phenylpropan-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

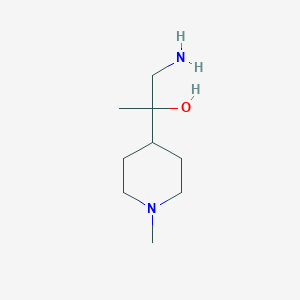
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B2617287.png)
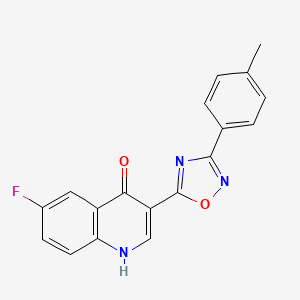
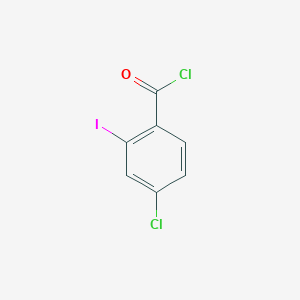
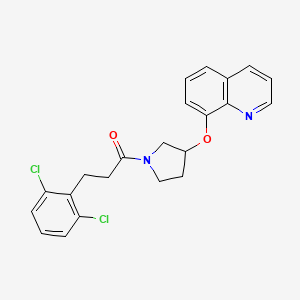
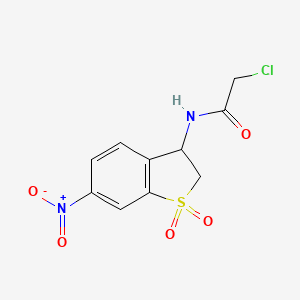

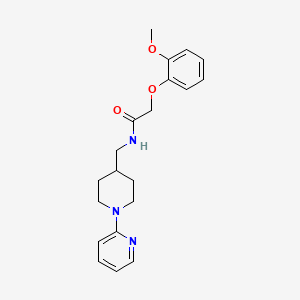
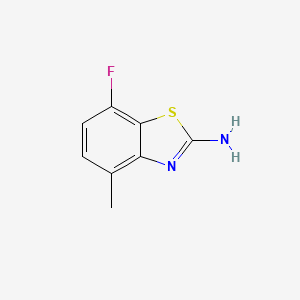

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide](/img/structure/B2617301.png)
